![molecular formula C12H12N2S B128923 5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole CAS No. 144340-48-7](/img/structure/B128923.png)
5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole” is a complex organic molecule that contains an indole and a thiazole ring. Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazoles, on the other hand, are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, with the thiazole ring likely substituted at the 2-position with a methyl group and attached at the 5-position to the 2-position of the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and thiazole rings. The indole ring is electron-rich and could be susceptible to electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle containing two different heteroatoms, might exhibit unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely contribute to its stability and could influence its solubility in various solvents .Scientific Research Applications
HIV-1 Fusion Inhibition
Indole-based compounds: , including variants of the compound , have been studied for their potential to inhibit HIV-1 fusion. They target the hydrophobic pocket of transmembrane glycoprotein gp41, which is crucial for the virus’s ability to enter and infect host cells . The most active inhibitors from this class have shown promising results in binding, cell-cell fusion, and viral replication assays.
Antitumor Activity
Indolin-5-yl-cyclopropanamine derivatives: , which share a structural motif with the compound, have been identified as selective inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is closely related to the development of several tumor types, and inhibitors like these can have potent antiproliferative activities against specific cancer cell lines, offering a pathway for novel cancer therapies.
Type 2 Diabetes Management
Derivatives of the compound have been synthesized and evaluated as non-competitive α-glucosidase inhibitors . These inhibitors play a role in managing Type 2 diabetes by regulating blood glucose levels, providing an alternative to current medications with fewer side effects.
Neuropharmacology
The compound’s derivatives have been used to study their effect on neurological disorders such as anxiety and depression. They act as antagonists to the metabotropic glutamate subtype 5 (mGlu5) receptor, which has implications in pain modulation and drug-seeking behavior .
Chemical Intermediate
The compound serves as a chemical intermediate for the synthesis of various disubstituted methanamines, which are of interest due to their pharmacological properties. These intermediates can lead to the discovery of new drugs with beneficial effects on health .
Future Directions
Mechanism of Action
Target of Action
The compound “4-(Indolin-5-yl)-2-methylthiazole” has been found to interact with several targets. It has been identified as a potential inhibitor of InhA , an enzyme involved in the fatty acid biosynthesis pathway of mycobacteria . This compound has also been suggested to interact with Histone Deacetylase 6 (HDAC6) and Heat-Shock Protein 90 (Hsp90) . Furthermore, it has been reported to target Glycoprotein 41 (gp41) , which plays a crucial role in HIV-1 fusion .
Mode of Action
The compound’s interaction with its targets leads to significant changes. As an InhA inhibitor, it can potentially disrupt the fatty acid biosynthesis pathway in mycobacteria, leading to the inhibition of bacterial growth . When interacting with HDAC6 and Hsp90, it can regulate a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins . As a gp41 inhibitor, it can potentially inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting InhA, it disrupts the fatty acid biosynthesis pathway in mycobacteria . Its interaction with HDAC6 and Hsp90 affects gene expression, cell motility, immune response, and protein degradation . By targeting gp41, it can potentially disrupt the HIV-1 fusion process .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting InhA, it can potentially inhibit the growth of mycobacteria . Its interaction with HDAC6 and Hsp90 can regulate various biological processes . By inhibiting gp41, it can potentially prevent HIV-1 fusion .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by storage conditions
properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKRJYMIVDODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429265 |
Source
|
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
CAS RN |
144340-48-7 |
Source
|
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.